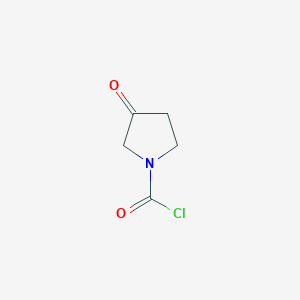
3-Oxopyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopyrrolidine-1-carbonyl chloride is a compound that falls under the category of pyrrolidine derivatives . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3-Oxopyrrolidine-1-carbonyl chloride is characterized by a five-membered pyrrolidine ring. The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
-
- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
- Results : One of the derivatives, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal fibroblasts of baby hamster kidney cell line (BHK) .
-
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
- Application : Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .
- Methods : The review highlights the most recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline, starting from 2008 .
- Results : As has already been demonstrated by the huge number of applications of proline as an organocatalyst, the five-membered secondary amine structure of chiral pyrrolidines proved to be a privileged structure which is able to activate the carbonyl substrates that are reacting with different partners .
-
Pyrrolidine in Biologically Active Compounds
- Application : Pyrrolidine is used to create biologically active compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : One of the derivatives, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal fibroblasts of baby hamster kidney cell line (BHK) .
-
Indole Derivatives in Treatment of Disorders
- Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, are used for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods : The synthesis of indole derivatives involves starting from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2 .
- Results : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active properties .
-
Synthesis of 4-Methyl-1-[4-(2-oxopyrrolidine-1-carbonyl)benzyl]pyridin-1-ium Chloride (3-PBBC)
- Application : 3-PBBC is synthesized from 3-oxopyrrolidine-1-carbonyl chloride .
- Methods : The synthesis involves dissolving intermediate 3 in acetonitrile under argon, and adding 3-methylpyridinium in THF dropwise . The solution is stirred under reflux (80 °C) for 4 hours, cooled to room temperature .
- Results : The result is the synthesis of 3-PBBC .
-
Pyrrolidine in Peptide Synthesis
- Application : Pyrrolidine is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds . The pyrrolidine ring is a common structural motif in many natural and synthetic compounds, and it plays a crucial role as a building block in organic synthesis .
- Methods : The synthesis of peptides involves the coupling of amino acids using various coupling reagents . The pyrrolidine ring can be incorporated into the peptide chain at any position by using the appropriate amino acid derivative .
- Results : The resulting peptides can have a wide range of biological activities, depending on the sequence of amino acids and the presence of functional groups .
-
Pyrrolidine in the Synthesis of Indole Derivatives
- Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, are used for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods : The synthesis of indole derivatives involves starting from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2 .
- Results : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active properties .
-
Pyrrolidine in the Synthesis of Organocatalysts
- Application : Pyrrolidine-based organocatalysts are used in asymmetric synthesis . These catalysts can efficiently catalyze transformations, allowing for the construction of complex molecular architectures .
- Methods : The synthesis of these organocatalysts involves starting from proline or related compounds . The resulting organocatalysts can be used in a variety of reactions, including aldol reactions and Diels–Alder cycloadditions .
- Results : The use of these organocatalysts has led to significant advances in the field of asymmetric synthesis .
Future Directions
properties
IUPAC Name |
3-oxopyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJLBBWOGFXFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopyrrolidine-1-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

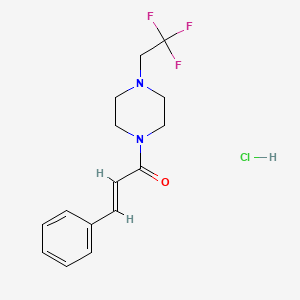
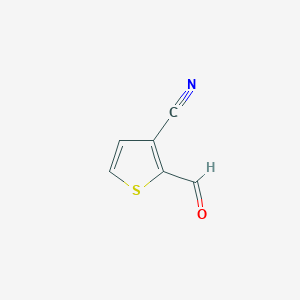
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
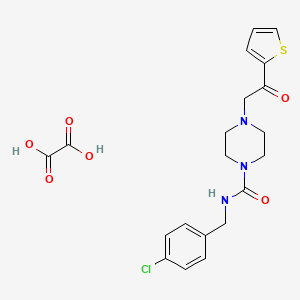
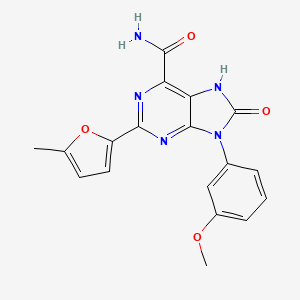
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
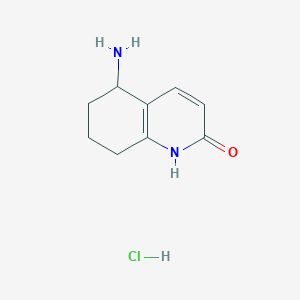
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
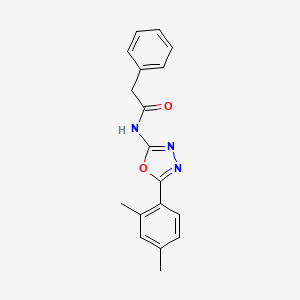
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)